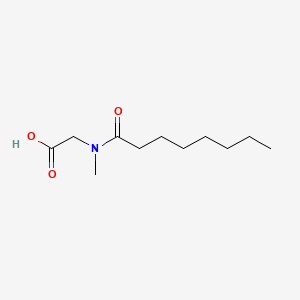
Capryloyl sarcosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Capryloyl sarcosine can be synthesized through an acylation reaction involving sarcosine and caprylic acid (octanoic acid) . The reaction typically involves the use of a catalyst and occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Capryloyl sarcosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding imine products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions where the capryloyl group is replaced by other functional groups.
Scientific Research Applications
Capryloyl sarcosine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of capryloyl sarcosine involves its interaction with molecular targets and pathways related to sebum production and microbial growth. It inhibits sebum production by interfering with the activity of enzymes involved in lipid synthesis . Additionally, this compound exhibits antimicrobial properties by disrupting the cell membranes of bacteria, leading to their inhibition .
Comparison with Similar Compounds
Capryloyl sarcosine can be compared with other similar compounds, such as:
Cocamidopropyl betaine: Both are surfactants used in personal care products, but this compound has a stronger sebum-inhibiting effect.
Sodium lauroyl sarcosinate: Similar to this compound, it is used as a surfactant and has applications in personal care products.
Cocoyl sarcosine: Another derivative of sarcosine, used for its surfactant properties, but with different fatty acid components.
This compound stands out due to its unique combination of sebum-inhibiting and antimicrobial properties, making it particularly effective in formulations targeting oily and acne-prone skin .
Properties
CAS No. |
2421-32-1 |
|---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-[methyl(octanoyl)amino]acetic acid |
InChI |
InChI=1S/C11H21NO3/c1-3-4-5-6-7-8-10(13)12(2)9-11(14)15/h3-9H2,1-2H3,(H,14,15) |
InChI Key |
ZSVCWNGWNORSJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















